molecular formula C8H8ClN B3314586 2-Chloro-3-(2-pyridyl)-1-propene CAS No. 951887-34-6

2-Chloro-3-(2-pyridyl)-1-propene

Cat. No. B3314586
CAS RN: 951887-34-6
M. Wt: 153.61 g/mol
InChI Key: WAOKOBNHBVKFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-3-(2-pyridyl)-1-propene” suggests a compound that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a propene group (a three-carbon chain with a double bond), and a chlorine atom. The numbers indicate the positions of these groups on the molecule .


Molecular Structure Analysis

The molecular structure would likely involve a pyridine ring attached to a propene chain, with a chlorine atom attached to one of the carbon atoms in the propene chain .


Chemical Reactions Analysis

Again, while specific reactions involving “2-Chloro-3-(2-pyridyl)-1-propene” are not available, similar compounds often participate in reactions like cross-coupling reactions and 1,3-dipolar cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-3-(2-pyridyl)-1-propene” would depend on its exact molecular structure. Factors that could influence its properties include the presence of the pyridine ring, the propene chain, and the chlorine atom .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process involves a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . The 2-pyridyl moiety is particularly useful in this context due to its increased stability .

Synthesis of Trifluoromethylpyridines

“2-Chloro-3-(2-pyridyl)-1-propene” can be used in the synthesis of trifluoromethylpyridines (TFMP) . TFMP and its derivatives have found extensive applications in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Preparation of Fluoropyridines

This compound can also be used in the preparation of fluoropyridines , including 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines . These fluoropyridines present a special interest as potential imaging agents for various biological applications .

Agrochemical Applications

TFMP derivatives, which can be synthesized using “2-Chloro-3-(2-pyridyl)-1-propene”, are extensively used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry , two products containing the TFMP moiety have been granted market approval . These products, synthesized using “2-Chloro-3-(2-pyridyl)-1-propene”, are used for various veterinary treatments .

Safety and Hazards

The safety and hazards of “2-Chloro-3-(2-pyridyl)-1-propene” would depend on its exact molecular structure and its reactivity. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on “2-Chloro-3-(2-pyridyl)-1-propene” would depend on its potential applications. If it’s a useful reagent in chemical reactions, research could focus on developing more efficient synthesis methods or finding new reactions it can participate in .

properties

IUPAC Name

2-(2-chloroprop-2-enyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c1-7(9)6-8-4-2-3-5-10-8/h2-5H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOKOBNHBVKFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298104
Record name 2-(2-Chloro-2-propen-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(2-pyridyl)-1-propene

CAS RN

951887-34-6
Record name 2-(2-Chloro-2-propen-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloro-2-propen-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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